Samarium-153 lexidronam pentasodium is a radiopharmaceutical compound primarily used for pain relief in patients suffering from metastatic bone cancer. This compound combines the radioactive isotope samarium-153 with ethylenediaminetetramethylenephosphonic acid, commonly referred to as EDTMP. The resulting complex is known for its ability to target and accumulate in areas of high bone turnover, particularly where cancer has metastasized.
Samarium-153 lexidronam pentasodium is classified as a therapeutic radiopharmaceutical. It is produced through neutron irradiation of isotopically enriched samarium oxide, specifically samarium-152 oxide. The compound is administered intravenously and is marketed under the brand name Quadramet. Its primary use is in palliative care for patients with painful osteoblastic skeletal metastases, particularly those associated with prostate, lung, and breast cancers .
The synthesis of samarium-153 lexidronam pentasodium involves several key steps:
The final product is formulated as a sterile, isotonic solution suitable for intravenous administration .
The molecular formula of samarium-153 lexidronam pentasodium is with a molar mass of approximately 696 g/mol. The structural representation highlights the chelation between samarium and EDTMP, which forms a stable complex that facilitates targeted delivery to bone tissues .
Samarium-153 lexidronam pentasodium primarily undergoes radiochemical reactions upon administration:
The emission profile includes medium-energy beta particles with maximum energies around 640 keV to 810 keV, along with gamma photons that can be imaged for diagnostic purposes .
The mechanism of action of samarium-153 lexidronam pentasodium involves several steps:
Clinical studies indicate that pain relief typically begins within one week and can last several months .
Samarium-153 lexidronam pentasodium has significant applications in nuclear medicine:
Samarium SM-153 lexidronam pentasodium is a coordination complex with the systematic chemical name pentasodium samarium (153Sm) N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine. Its molecular formula is C~6~H~12~N~2~Na~5~O~12~P~4~^153^Sm, with an average molecular weight of 695.93 g/mol and a monoisotopic mass of 695.80501213 Da [2] [9]. The compound features a central samarium-153 radionuclide chelated by the tetradentate ligand ethylenediaminetetramethylenephosphonate (EDTMP), forming an octadentate coordination complex where the phosphonate oxygen atoms occupy coordination sites around the Sm³⁺ ion [2] [5].
The pentasodium designation arises from the five sodium counterions that balance the charge of the trianionic samarium complex and the tetraanionic phosphonate groups. The structural configuration enables high thermodynamic stability and kinetic inertness, crucial for maintaining radiochemical purity in biological environments. Crystallographic studies confirm that the phosphonate oxygen atoms form strong coordinate covalent bonds with the samarium ion, creating a complex with a formation constant (log K) exceeding 20, which prevents dissociation of the radioactive cation in vivo [2] [9]. The InChIKey (SZZACTGRBZTAKY-NKNBZPHVSA-F) precisely encodes the stereochemical and isotopic identity of the compound [2].
Table 1: Molecular Characterization of Samarium SM-153 Lexidronam Pentasodium
Property | Value | Reference |
---|---|---|
Molecular Formula | C~6~H~12~N~2~Na~5~O~12~P~4~^153^Sm | [2] [9] |
Molecular Weight | 695.93 g/mol | [2] |
Monoisotopic Mass | 695.80501213 Da | [2] |
IUPAC Name | (153Sm)samarium(3+) pentasodium [({2-[bis(phosphonomethyl)amino]ethyl}(phosphonomethyl)amino)methyl]phosphonate | [2] |
SMILES Notation | [Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3].[O-]P([O-])(=O)CN(CCN(CP([O-])([O-])=O)CP([O-])([O-])=O)CP([O-])([O-])=O | [9] |
CAS Registry Number | 176669-18-4 | [2] [9] |
The production of samarium SM-153 lexidronam pentasodium involves a meticulously controlled neutron activation process. Enriched samarium-152 oxide (>98% isotopic purity) undergoes neutron irradiation in a nuclear reactor, where it captures thermal neutrons via the nuclear reaction: ^152^Sm(n,γ)^153^Sm [4] [8]. The target irradiation period is calculated based on the neutron flux density (typically 10¹³–10¹⁴ neutrons/cm²/s) to achieve optimal specific activity while minimizing competing nuclear reactions. The physical half-life of 46.3 hours necessitates rapid post-irradiation processing to maximize radiochemical yield [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7